4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile
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Overview
Description
4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of glacial acetic acid as a solvent and a catalyst such as iodine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base
Major Products
Oxidation: 4-Oxo-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile.
Reduction: 4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-amine.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to purine bases.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pathways involved can include inhibition of kinase activity or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the hydroxy and carbonitrile groups, making it less versatile.
4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]quinoline: Contains a quinoline ring instead of a pyridine ring, which can alter its chemical properties and applications
Uniqueness
4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. Its structural similarity to purine bases also makes it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
1-methyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c1-12-8-6(4-11-12)7(13)5(2-9)3-10-8/h3-4H,1H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDSEKUUMPAYNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)C(=CN2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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